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molecular formula C13H17NO B8380279 2-(2-Pyridyl) ethyl-2-cyclohexanone

2-(2-Pyridyl) ethyl-2-cyclohexanone

Cat. No. B8380279
M. Wt: 203.28 g/mol
InChI Key: NRPYWWKSGYCVSF-UHFFFAOYSA-N
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Patent
US06011028

Procedure details

Example 290 A) A sample of 1-Pyrrolidino-1-cyclohexene (7.1 mL, 44 mmol) and 2-vinylpyridine (4.3 mL, 40 mmol) were refluxed overnight in diglyme (100 mL). Water was then added and the mixture was stirred an additional 2 hours before extracting it with Et2O. The ether layer was dried over MgSO4 and concentrated in vacuo leaving an oil. The residue oil was distilled on a kugelrohr apparatus at 60-80° C. (0.1 mm) to give 2-(2-pyridyl) ethyl-2-cyclohexanone as a yellow oil (6.5 g).
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1([C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=2)CCCC1.[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)=[CH2:13].[OH2:20]>COCCOCCOC>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:12][CH2:13][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]1=[O:20]

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
before extracting it with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving an oil
DISTILLATION
Type
DISTILLATION
Details
The residue oil was distilled on a kugelrohr apparatus at 60-80° C. (0.1 mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CCC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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